Product packaging for 2-Bromo-4-iodo-1,3,5-trimethylbenzene(Cat. No.:)

2-Bromo-4-iodo-1,3,5-trimethylbenzene

Cat. No.: B14014723
M. Wt: 324.98 g/mol
InChI Key: GXQGWCHUWIPVCZ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1,3,5-trimethylbenzene is a disubstituted mesitylene derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science research. The presence of both bromine and iodine atoms on the aromatic ring provides distinct reactivity profiles, allowing for sequential and selective cross-coupling reactions, such as Suzuki or Heck reactions , to construct complex molecular architectures. The methyl groups offer steric protection and influence electron density, while the symmetric 1,3,5-tri methylbenzene (mesitylene) core contributes to the compound's crystallinity. As a key building block, it is used in the development of pharmaceuticals, ligands for catalysis, and advanced organic materials. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrI B14014723 2-Bromo-4-iodo-1,3,5-trimethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrI

Molecular Weight

324.98 g/mol

IUPAC Name

2-bromo-4-iodo-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H10BrI/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3

InChI Key

GXQGWCHUWIPVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)I)C

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Iodo 1,3,5 Trimethylbenzene and Its Derivatives

Strategic Approaches to Polysubstituted Arenes with Orthogonal Halogenation

The introduction of different halogen atoms onto an aromatic ring, known as orthogonal halogenation, is a key strategy for synthesizing mixed halosubstituted arenes. This approach allows for selective subsequent transformations, such as cross-coupling reactions, at specific positions.

Regioselective Direct Halogenation Protocols

Direct halogenation of aromatic compounds is a fundamental transformation in organic synthesis. However, controlling the position of the incoming halogen can be challenging, often leading to mixtures of isomers. organic-chemistry.org For activated aromatic rings like 1,3,5-trimethylbenzene (mesitylene), electrophilic aromatic substitution is generally facile. wikipedia.org

Recent advancements have focused on developing methods that offer high regioselectivity. For instance, palladium-catalyzed methods for the chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been described. organic-chemistry.org These methods can provide products that are complementary to those obtained through conventional electrophilic aromatic substitution. organic-chemistry.org Another approach involves the use of hexafluoroisopropanol (HFIP) as a solvent, which enables mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides, often without the need for a catalyst. organic-chemistry.orgresearchgate.net This method has been shown to be effective for a variety of aromatic compounds, achieving high yields and regioselectivity. organic-chemistry.org

Sequential Halogenation Strategies for Bromine and Iodine Incorporation

To synthesize 2-Bromo-4-iodo-1,3,5-trimethylbenzene, a sequential halogenation strategy is typically employed. This involves the introduction of one halogen followed by the other in a controlled manner. Given the directing effects of the methyl groups and the first introduced halogen, the order of halogenation is critical.

Starting with 1,3,5-trimethylbenzene, the first halogenation will occur at one of the equivalent ortho/para positions (positions 2, 4, or 6). For example, bromination of mesitylene (B46885) occurs readily to give mesityl bromide (2-bromo-1,3,5-trimethylbenzene). wikipedia.org Subsequent iodination of this intermediate would then be directed by the existing substituents. The bromine atom is a deactivating ortho-, para-director, while the methyl groups are activating ortho-, para-directors. The interplay of these electronic and steric effects will determine the position of the incoming iodine atom.

Synthesis of Precursors and Functional Group Interconversions Leading to this compound

The synthesis of the target compound often begins with readily available starting materials that are then functionalized in a stepwise manner.

Trimethylbenzene Derivatives as Starting Materials

1,3,5-Trimethylbenzene, or mesitylene, is the logical and common starting material for the synthesis of this compound. wikipedia.org Its symmetrical structure and the activating nature of the three methyl groups facilitate electrophilic aromatic substitution reactions. The methyl groups direct incoming electrophiles to the positions ortho and para to them, which in the case of mesitylene are the 2, 4, and 6 positions.

Introduction of Halogen Functionalities via Electrophilic Pathways

Electrophilic aromatic substitution is the primary method for introducing halogen atoms onto a benzene (B151609) ring. wikipedia.orgbyjus.com This process involves the generation of an electrophile that is then attacked by the electron-rich aromatic ring. byjus.comlibretexts.org For less reactive halogens like iodine, an oxidizing agent is often required to generate the electrophilic iodine species. wikipedia.orgmasterorganicchemistry.com

Hypervalent iodine reagents have emerged as powerful and environmentally friendly reagents in organic synthesis, including for halogenation reactions. acs.orgnih.gov These compounds, such as iodonium (B1229267) salts, are effective in a variety of oxidative transformations. acs.orgnih.gov They are considered safer and less toxic alternatives to many traditional methods that use heavy metals. researchgate.netuab.cat

Hypervalent iodine(III) reagents can be used to introduce various functional groups onto aromatic cores. researchgate.netuab.cat For instance, the combination of phenyliodine(bis-trifluoroacetate) (PIFA) with alkali metal chlorides can be used for the chlorination of aromatic hydrocarbons under mild conditions. uab.cat While direct application for the synthesis of this compound is not explicitly detailed in the provided context, the principles of using hypervalent iodine reagents for halogenation are well-established and could potentially be adapted for this purpose. researchgate.netnih.gov

Mechanistic Aspects of Regioselective Bromination

The synthesis of this compound typically begins with the regioselective bromination of 1,3,5-trimethylbenzene (mesitylene). This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile (Br+) attacks the electron-rich aromatic ring.

The three methyl groups on the mesitylene ring are activating substituents, meaning they increase the rate of electrophilic substitution compared to benzene. They are also ortho, para-directors, channeling the incoming electrophile to the positions adjacent (ortho) or opposite (para) to them. In mesitylene, the 2, 4, and 6 positions are all ortho and para to the methyl groups and are electronically and sterically equivalent. This high degree of activation and symmetry simplifies the initial bromination, leading predominantly to 2-bromo-1,3,5-trimethylbenzene.

Recent computational studies using density functional theory (DFT) have provided deeper insights into the mechanism, challenging the classic textbook depiction of a stable, charged Wheland intermediate (or arenium ion). chemistryworld.comrsc.org These studies suggest that the bromination reaction often proceeds preferentially through an addition–elimination mechanism without the formation of a stable charged intermediate. rsc.org The rate-determining transition state resembles the arenium ion, and factors that stabilize this intermediate, such as the electron-donating nature of methyl groups, also lower the activation energy, thus favoring the reaction. nih.gov The electrophile affinity, a measure based on the computed energies of arenium ion formation, has been shown to correlate well with experimental reactivity and regioselectivity in the bromination of various benzene derivatives. nih.govresearchgate.net

The subsequent iodination of 2-bromo-1,3,5-trimethylbenzene to form the final product is also governed by these principles. The existing substituents—three methyl groups and one bromine atom—direct the incoming iodine electrophile. The methyl groups strongly activate the ring, while the bromine atom is a deactivator but is also an ortho, para-director. The directing effects of the activating methyl groups dominate, guiding the iodine to one of the remaining vacant positions (4 or 6).

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful control over reaction conditions to favor the desired product and minimize the formation of isomers or polyhalogenated byproducts. Key parameters for optimization include the choice of halogenating agents, catalysts, solvents, and temperature.

For the initial bromination of mesitylene, various brominating agents can be employed. While molecular bromine (Br₂) is effective, it can be hazardous. N-Bromosuccinimide (NBS) is a safer and often more selective alternative. sci-hub.se The choice of catalyst, typically a Lewis acid like FeBr₃, is crucial for polarizing the Br-Br bond and generating a more potent electrophile.

For the subsequent iodination, common reagents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid) or iodine monochloride (ICl). The conditions must be controlled to prevent side reactions.

The tables below summarize how different reaction parameters can be adjusted to optimize the synthesis.

Table 1: Optimization Parameters for Regioselective Bromination of Mesitylene

ParameterOptionsEffect on Yield & Selectivity
Brominating Agent Br₂, N-Bromosuccinimide (NBS)NBS is often milder and more selective, reducing the risk of over-bromination. sci-hub.se
Catalyst FeBr₃, AlCl₃, ZeolitesLewis acids enhance the electrophilicity of bromine. Zeolites can offer high para-selectivity. researchgate.net
Solvent Dichloromethane, Acetonitrile, Ionic LiquidsSolvent polarity can influence reaction rate and selectivity. Acetonitrile is a common choice for NBS brominations. researchgate.net
Temperature 0°C to room temperatureLower temperatures generally increase selectivity by favoring the kinetically controlled product and minimizing side reactions. nih.gov

Table 2: Optimization Parameters for Iodination of 2-Bromo-1,3,5-trimethylbenzene

ParameterOptionsEffect on Yield & Selectivity
Iodinating Agent I₂/Oxidizing Agent, Iodine Monochloride (ICl)ICl is a highly effective iodinating agent. Using I₂ requires an oxidant to generate the I+ electrophile.
Solvent Acetic Acid, DichloromethaneAcetic acid is a common solvent for iodination reactions.
Temperature Room temperature to gentle heatingModerate temperatures are typically sufficient; excessive heat can lead to decomposition or side reactions.
Reaction Time Monitored by TLC/GCSufficient time is needed for completion, but prolonged reaction times can increase byproduct formation.

Site-selective functionalization of polyhalogenated arenes is a significant challenge due to the similar reactivities of the halogen substituents. nih.govacs.org Therefore, a stepwise approach with purification of the monobrominated intermediate is often essential for achieving a high yield of the specific 2-bromo-4-iodo isomer.

Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Arenes

Traditional methods for halogenating aromatic compounds often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, which are environmentally detrimental. rsc.org The application of green chemistry principles aims to develop more sustainable synthetic routes.

Key green chemistry strategies applicable to the synthesis of halogenated arenes include:

Use of Safer Reagents and Solvents : Replacing hazardous reagents like elemental bromine and chlorinated solvents is a primary goal. The use of NBS as a solid, safer brominating agent is one example. sci-hub.se Alternative solvents such as water, ionic liquids, or supercritical fluids are being explored. researchgate.net Electrocatalytic methods using sodium chloride as a green halogen source represent a sustainable approach. researchgate.net

Catalysis : The use of catalysts is inherently greener than using stoichiometric reagents. Solid acid catalysts, such as zeolites, are particularly promising as they are reusable, reduce waste, and can enhance regioselectivity. researchgate.net For instance, H-BEA zeolites have been shown to be highly active for halogenation under continuous flow conditions. researchgate.net

Atom Economy and Waste Reduction : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. Oxidative halogenation processes using hydrogen peroxide as the oxidant are attractive because the only byproduct is water, leading to a high atom economy. rsc.org

Energy Efficiency : Developing reactions that proceed under milder conditions (ambient temperature and pressure) reduces energy consumption. Photochemical methods, for example, can enable bromination at ambient temperatures without a catalyst. sci-hub.se

Continuous Flow Processes : Shifting from batch to continuous flow manufacturing can improve safety, efficiency, and scalability. Continuous flow halogenation using solid acid catalysts has been shown to be a highly efficient and eco-compatible process. researchgate.net

By integrating these principles, the synthesis of this compound and other halogenated arenes can be made more efficient, safer, and environmentally sustainable. researchgate.net

Reactivity and Mechanistic Investigations of 2 Bromo 4 Iodo 1,3,5 Trimethylbenzene

Differential Reactivity of Bromine and Iodine in Aromatic Systems

The presence of both bromine and iodine on the same aromatic ring introduces a significant element of selectivity into its reactions. The difference in electronegativity, bond strength (C-I vs. C-Br), and the size of the halogen atoms are key factors that govern which site is more likely to react under specific conditions. In transition metal-catalyzed reactions, the carbon-iodine bond is considerably weaker and more polarizable than the carbon-bromine bond, making it more susceptible to oxidative addition, which is often the rate-determining step. nih.gov Conversely, in certain other reaction types, the leaving group ability or inductive effects of the halogens can lead to different reactivity patterns.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

The structure of 2-Bromo-4-iodo-1,3,5-trimethylbenzene is characterized by three electron-donating methyl groups, which increase the electron density of the aromatic ring. This inherent electron-rich nature strongly disfavors the SNAr mechanism, as it would destabilize the required negatively charged intermediate. Consequently, the compound is generally considered unreactive towards classical SNAr reactions under standard conditions. libretexts.org

For SNAr to occur on such a non-activated system, extremely harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would be necessary. In a hypothetical SNAr scenario, the selectivity would be governed by the leaving group's ability to depart. While this trend can vary, in many SNAr reactions the leaving group aptitude follows the order F > Cl > Br > I, which is opposite to the trend observed in many cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such a reaction on a substituted benzene (B151609) is determined by the additive effects of the existing substituents. uomustansiriyah.edu.iq

In this compound, the directing effects of the five substituents must be considered:

Methyl groups (-CH3): These are activating groups and are ortho, para-directors. libretexts.org

Halogens (-Br, -I): These are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of resonance electron donation. uomustansiriyah.edu.iqlibretexts.org

The only available position for substitution on the ring is the C6 position. To determine the feasibility of an SEAr reaction, we analyze the directing influence of each group on this position:

The methyl group at C1 directs ortho to C6.

The bromo group at C2 directs para to C5 and ortho to C1 and C3. It does not strongly direct to C6.

The methyl group at C3 directs ortho to C2 and C4. It does not strongly direct to C6.

The iodo group at C4 directs ortho to C3 and C5. It does not strongly direct to C6.

The methyl group at C5 directs ortho to C6.

The directing effects of the methyl groups at C1 and C5 strongly converge, powerfully directing an incoming electrophile to the C6 position. Although the halogens are deactivating, the strong activating and directing influence of the three methyl groups makes the ring, particularly at C6, susceptible to electrophilic attack. Therefore, electrophilic aromatic substitution reactions such as nitration or further halogenation would be expected to occur selectively at the C6 position.

Table 1: Analysis of Substituent Directing Effects for SEAr on this compound

Substituent Position Type Directing Effect Influence on C6 Position
-CH3 C1 Activating Ortho, Para Strong Ortho
-Br C2 Deactivating Ortho, Para Weak
-CH3 C3 Activating Ortho, Para Weak
-I C4 Deactivating Ortho, Para Weak
-CH3 C5 Activating Ortho, Para Strong Ortho

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization. nih.gov

The key step governing this selectivity is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The reactivity for this step generally follows the order C–I > C–Br > C–Cl. researchgate.net This pronounced reactivity difference makes it possible to perform a cross-coupling reaction selectively at the C-I bond while leaving the C-Br bond intact, by carefully controlling the reaction conditions. A subsequent coupling at the C-Br bond can then be achieved, often by using a different catalyst system or more forcing conditions.

Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance. nih.gov Methodologies such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings have become indispensable in organic synthesis.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most versatile cross-coupling methods. nih.gov The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For this compound, the oxidative addition of a Pd(0) catalyst will occur preferentially at the more labile carbon-iodine bond. researchgate.net This allows for the selective synthesis of mono-arylated products. By using a suitable palladium catalyst (e.g., Pd(PPh3)4) and a boronic acid under relatively mild conditions, the iodine at the C4 position can be selectively replaced. The more robust C-Br bond at the C2 position remains available for a second, different Suzuki-Miyaura coupling or another type of cross-coupling reaction, enabling the synthesis of unsymmetrical biaryl compounds.

Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling of Bromo-Iodo Arenes This table presents generalized conditions based on reactions with analogous bromo-iodo arene substrates, illustrating the principle of selective coupling.

Coupling Step Target Bond Typical Catalyst Base Solvent Temperature (°C)
Step 1 C-I Pd(PPh3)4, PdCl2(dppf) Na2CO3, K2CO3, Cs2CO3 Toluene/H2O, Dioxane, DMF 25 - 80
Step 2 C-Br Pd(OAc)2 with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) K3PO4, CsF Toluene, Dioxane 80 - 120

Palladium-Catalyzed Coupling Methodologies

Stille Coupling Applications

The Stille coupling reaction involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling mechanism relies on a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

The differential reactivity of C-I and C-Br bonds is also exploited in the Stille reaction. nih.gov The reaction of this compound with an organostannane reagent in the presence of a palladium catalyst would lead to selective coupling at the C4 (iodo) position under mild conditions. organic-chemistry.org The resulting 2-bromo-4-aryl-1,3,5-trimethylbenzene could then be subjected to a second Stille coupling (or another cross-coupling reaction) to functionalize the C2 (bromo) position. The Stille reaction is particularly useful due to the stability of organostannane reagents to air and moisture, though the toxicity of tin compounds is a significant drawback. wikipedia.org

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

In the case of this compound, the reaction exhibits remarkable chemoselectivity. The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step, and it occurs preferentially at the weaker, more reactive C-I bond over the stronger C-Br bond. libretexts.orgwikipedia.org This difference in reactivity allows for the selective alkynylation at the C4 position while leaving the bromine atom at C2 intact for subsequent transformations. reddit.com By carefully controlling the reaction conditions, such as performing the coupling at room temperature, the selectivity for the iodo-substituent can be maximized. wikipedia.org For example, the coupling of this compound with a terminal alkyne like phenylacetylene (B144264) selectively yields 2-bromo-1,3,5-trimethyl-4-(phenylethynyl)benzene.

Table 1: Representative Sonogashira Coupling of this compound

EntryAlkyneCatalystCo-catalystBaseSolventProductYield
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2-Bromo-1,3,5-trimethyl-4-(phenylethynyl)benzene>95%
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene2-Bromo-1,3,5-trimethyl-4-((trimethylsilyl)ethynyl)benzene>95%
Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is another fundamental tool for C-C bond formation. wikipedia.org Similar to the Sonogashira coupling, the selectivity of the Heck reaction on polyhalogenated substrates is governed by the relative rates of oxidative addition. The reactivity order for aryl halides is I > Br > Cl, making the C-I bond of this compound the primary site of reaction. researchgate.net

When reacting with an alkene such as ethyl acrylate (B77674) in the presence of a palladium catalyst and a base, the coupling occurs exclusively at the C4 position. organic-chemistry.org This yields a cinnamate-type derivative, 2-bromo-4-(2-(ethoxycarbonyl)vinyl)-1,3,5-trimethylbenzene, while the C-Br bond remains available for further functionalization. The reaction's regioselectivity with respect to the alkene is influenced by steric and electronic factors of both the alkene and the catalyst system. nih.gov

Table 2: Selective Heck Coupling of this compound

EntryAlkeneCatalystLigandBaseSolventProduct
1Ethyl acrylatePd(OAc)₂PPh₃Et₃NDMF(E)-Ethyl 3-(2-bromo-4,6-dimethylphenyl)acrylate
2StyrenePd(OAc)₂NoneK₂CO₃DMAc(E)-2-Bromo-1,3,5-trimethyl-4-styrylbenzene
Negishi Coupling Protocols

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and follows the same reactivity trend (C-I > C-Br) as other palladium-catalyzed cross-couplings. acs.org

For this compound, Negishi coupling provides a reliable method for selectively introducing alkyl, vinyl, or aryl groups at the C4 position. The reaction of the substrate with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst like Pd(PPh₃)₄, results in the formation of 2-bromo-4-phenyl-1,3,5-trimethylbenzene. The inertness of the C-Br bond under these conditions underscores the high chemoselectivity of the protocol.

Table 3: Negishi Coupling of this compound

EntryOrganozinc ReagentCatalystSolventProduct
1Phenylzinc chloridePd(PPh₃)₄THF2-Bromo-4-phenyl-1,3,5-trimethylbenzene
2Methylzinc chloridePd(dppf)Cl₂THF2-Bromo-1,3,4,5-tetramethylbenzene

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Ullmann-type reactions, which are copper-catalyzed or promoted, are classic methods for forming C-C (biaryl synthesis), C-O (ether synthesis), C-S (thioether synthesis), and C-N (amination) bonds. wikipedia.orgwikipedia.org While traditional Ullmann conditions are often harsh, modern protocols with ligands allow the reactions to proceed under milder conditions. organic-chemistry.org

In reactions involving this compound, copper-catalyzed couplings also exhibit selectivity for the more labile C-I bond. nih.gov For instance, in an Ullmann condensation with a phenol, such as 4-methoxyphenol, the C-O bond formation will occur at the C4 position to yield 2-bromo-4-(4-methoxyphenoxy)-1,3,5-trimethylbenzene. This selectivity is crucial for the stepwise synthesis of complex diaryl ethers and other heteroatom-linked biaryls. researchgate.net

Table 4: Representative Ullmann-type Etherification

EntryNucleophileCatalystLigandBaseSolventProduct
14-MethoxyphenolCuI1,10-PhenanthrolineK₂CO₃DMF2-Bromo-4-(4-methoxyphenoxy)-1,3,5-trimethylbenzene
2AnilineCuIL-ProlineK₂CO₃DMSON-(2-Bromo-4,6-dimethylphenyl)aniline

Nickel-Catalyzed Transformations and Selectivity

Nickel catalysts serve as a cost-effective and powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and selectivity. squarespace.com In the context of polyhalogenated arenes, nickel catalysis is highly effective for achieving selective transformations. Recent studies have demonstrated that nickel-catalyzed cross-electrophile coupling reactions can be performed with excellent C-I selectivity on bromo(iodo)arenes. nih.govresearchgate.net

For this compound, a nickel-catalyzed reaction, such as a cross-electrophile coupling with an alkyl bromide, proceeds exclusively at the C4 position. researchgate.net This method allows for the formation of C(sp²)-C(sp³) bonds while preserving the C-Br bond. The mechanism often involves single-electron transfer (SET) pathways and the formation of radical intermediates, which distinguishes it from the typical Pd(0)/Pd(II) cycles. nih.gov

Table 5: Nickel-Catalyzed Selective C(sp²)-C(sp³) Coupling

EntryCoupling PartnerCatalystLigandReductantSolventProduct
1Cyclohexyl bromideNiBr₂·glymeTerpyridineZnDMAc2-Bromo-4-cyclohexyl-1,3,5-trimethylbenzene

Chemo-, Regio-, and Site-Selectivity in Cross-Coupling Reactions of Polyhalogenated Arenes

The ability to selectively functionalize one position over another in a polyhalogenated arene is of paramount importance in synthetic chemistry. nih.gov The selectivity in cross-coupling reactions of substrates like this compound is primarily dictated by the inherent differences in the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). This energy difference translates to a kinetic preference for the oxidative addition of a low-valent transition metal catalyst (e.g., Pd(0), Ni(0)) to the weaker C-I bond. escholarship.org

Factors that control this selectivity include:

The Nature of the Halogen : The C-I bond is longer and weaker than the C-Br bond, leading to a lower activation energy for its cleavage during the oxidative addition step.

Catalyst and Ligands : While the intrinsic reactivity of the C-X bond is the dominant factor, the choice of metal catalyst and its associated ligands can modulate reactivity. Bulky or electron-rich ligands can influence the catalyst's ability to access a sterically hindered C-X bond, although this is less of a factor in differentiating between two halogens on the same substrate.

Reaction Conditions : Milder conditions, such as lower temperatures, can enhance the kinetic selectivity, favoring the reaction at the most reactive site (C-I) and preventing the reaction at the less reactive site (C-Br). wikipedia.org

This predictable selectivity allows for a modular approach to synthesis, where the iodo-position is functionalized first, followed by a subsequent, often different, cross-coupling reaction at the bromo-position.

Directed Ortho-Metalation (DOM) Strategies and Functionalization

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. wikipedia.org

In this compound, there are no strong, classical DMGs (like amide or methoxy). The methyl groups are weak directing groups, and the halogens themselves can act as weak DMGs. baranlab.org However, a significant competing reaction pathway is halogen-lithium exchange, which is typically very fast, especially with aryl iodides and to a lesser extent aryl bromides, when using alkyllithium reagents like n-butyllithium. uwindsor.ca

Given the substrate's structure, several outcomes are possible upon treatment with a strong base:

Halogen-Lithium Exchange at C4 : This is the most probable outcome due to the high reactivity of the C-I bond, which would lead to the formation of 4-lithio-2-bromo-1,3,5-trimethylbenzene. This intermediate can then be trapped with an electrophile.

Halogen-Lithium Exchange at C2 : This is less likely than exchange at C4 but more likely than deprotonation.

Directed Ortho-Metalation : Deprotonation would most likely occur at the C6 position, which is ortho to both a methyl group and the bromine atom. Bromine is a more effective ortho-director than iodine. However, this pathway is likely to be much slower than halogen-lithium exchange.

Therefore, functionalization via a DoM-type mechanism is challenging for this specific substrate. The predominant pathway upon treatment with an alkyllithium base would be halogen-lithium exchange at the iodine position, providing a route to introduce electrophiles selectively at C4.

Table 6: Potential Functionalization Pathways with Organolithium Reagents

ReagentPredicted Major IntermediateSubsequent Electrophile (E⁺)Final ProductPathway
n-BuLi, -78°C4-Lithio-2-bromo-1,3,5-trimethylbenzeneCO₂ then H⁺2-Bromo-4-carboxy-1,3,5-trimethylbenzeneHalogen-Lithium Exchange
s-BuLi/TMEDA6-Lithio-2-bromo-4-iodo-1,3,5-trimethylbenzene(CH₃)₃SiCl2-Bromo-4-iodo-1,3,5-trimethyl-6-(trimethylsilyl)benzeneDoM (minor/hypothetical)

Radical Reactions and Single Electron Transfer (SET) Processes

While palladium-catalyzed cross-coupling reactions are often depicted as proceeding through purely two-electron pathways (Pd(0)/Pd(II) cycles), the involvement of radical intermediates and single electron transfer (SET) mechanisms, particularly with aryl halides, is a recognized alternative or competing pathway. semanticscholar.orgnih.govresearchgate.net For this compound, the generation of an aryl radical could be initiated by a SET from a sufficiently electron-rich, low-valent metal center to the aryl halide. This process would form a radical anion, which then rapidly cleaves the carbon-halogen bond to release a halide anion and the corresponding aryl radical. nih.govresearchgate.net

The relative ease of reduction of the C-I versus the C-Br bond suggests that a SET process would preferentially occur at the iodinated position. The resulting 2-bromo-1,3,5-trimethylphenyl radical could then participate in subsequent reaction steps. The generation of aryl radicals from aryl halides can also be promoted by visible light photocatalysis, offering a transition-metal-free approach to initiate such radical processes. nih.govnih.gov In these systems, a photoexcited catalyst transfers an electron to the aryl halide, leading to the formation of the aryl radical. nih.gov

It is important to note that radical pathways can sometimes be involved even in nominally traditional cross-coupling reactions, especially under certain conditions such as elevated temperatures or with specific ligands and bases. semanticscholar.org The sterically hindered nature of the mesityl group in this compound might also influence the propensity for radical pathways, as steric congestion can disfavor the concerted, two-electron oxidative addition mechanism.

Mechanistic Insights into Catalytic Cycles and Selectivity Determinants

The catalytic behavior of this compound in cross-coupling reactions is governed by the fundamental steps of the catalytic cycle and the factors that control selectivity. The presence of two different halogens on the aromatic ring introduces the question of chemoselectivity, which is primarily dictated by the difference in bond dissociation energies (C-I < C-Br).

Oxidative Addition: This is typically the initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle. acs.orgnobelprize.org A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate. For this compound, oxidative addition is expected to occur selectively at the carbon-iodine bond due to its lower bond strength compared to the carbon-bromine bond. acs.orgresearchgate.net This high selectivity for C-I bond activation is a general feature in the cross-coupling of bromo-iodo-arenes. researchgate.net

The steric hindrance imposed by the three methyl groups of the mesityl moiety can significantly impact the rate of oxidative addition. Bulky substituents on the aryl halide can slow down this step. acs.orgresearchgate.net Theoretical studies have indicated that oxidative addition to palladium(0) often proceeds through a monoligated palladium species, which is more reactive than its bisligated counterpart. researchgate.netacs.org The steric bulk of the mesityl group in this compound would likely favor the involvement of such less-coordinated, more reactive palladium species.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) center are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst. nobelprize.orgnih.govberkeley.edu The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the aryl groups attached to the palladium. berkeley.eduacs.org Generally, sterically bulky ligands and electron-donating groups on the aryl moiety can accelerate reductive elimination. acs.orgacs.org For a derivative of this compound that has undergone oxidative addition at the C-I bond and subsequent transmetalation, the resulting diorganopalladium(II) complex would need to undergo reductive elimination to yield the final product. The steric crowding around the palladium center, contributed by both the mesityl group and the ancillary ligands, would play a crucial role in the facility of this step. acs.orgberkeley.edu

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center. illinois.edunih.govnih.gov The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the base, the solvent, and the specific organometallic reagent used. nih.govresearchgate.net

For a sterically hindered substrate like this compound, the approach of the organometallic reagent to the palladium center can be impeded, potentially slowing down the transmetalation step. illinois.eduacs.org The mechanism of transmetalation in Suzuki-Miyaura reactions has been a subject of extensive study, with pathways involving either a neutral boronic acid reacting with a palladium-hydroxo complex or a boronate anion reacting with a palladium-halide complex being considered. nih.govacs.org The choice of base is critical in determining the active boron species and thus the operative pathway. nih.govresearchgate.net The steric hindrance of the mesityl group would likely necessitate specific ligand environments on the palladium to create a sufficiently accessible coordination site for the incoming nucleophile.

The choice of ligands and catalyst precursors is paramount in controlling the outcome of cross-coupling reactions involving dihaloarenes like this compound. nih.govresearchgate.netcapes.gov.brnih.gov

Ligands: The ligands on the palladium center influence nearly every aspect of the catalytic cycle.

Reactivity: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the reactivity of sterically demanding or less reactive aryl halides. nih.govnih.gov These ligands stabilize the monoligated palladium(0) species, which is highly reactive in oxidative addition, and also facilitate the reductive elimination step. acs.org

Selectivity: In dihaloarenes, the ligand can influence the chemoselectivity of the reaction. While the inherent reactivity difference between C-I and C-Br bonds typically dictates selectivity, certain ligand systems can modulate this preference. whiterose.ac.ukresearchgate.net For instance, in some systems, bulky ligands have been shown to favor reaction at a more sterically accessible site, although this is less of a factor when the two halogens are at electronically and sterically distinct positions. nih.govresearchgate.netnih.gov More critically, ligands play a role in preventing or promoting a second cross-coupling event. Bulky ligands can sometimes lead to over-functionalization by keeping the catalyst associated with the mono-coupled product, facilitating a second oxidative addition. nih.gov

Catalysts: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle) can influence the generation of the active Pd(0) species and, in some cases, the selectivity of the reaction. whiterose.ac.uk For Sonogashira couplings, a co-catalyst, typically a copper(I) salt, is often used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov The interplay between the palladium catalyst, the copper co-catalyst, and the ligands determines the efficiency and selectivity of the reaction.

The following table summarizes the expected influence of different reaction parameters on the cross-coupling of this compound, based on principles from related systems.

ParameterExpected Influence on Reactivity and SelectivityUnderlying Mechanistic Reason
Halogen Identity (I vs. Br)Preferential reaction at the C-I bond. researchgate.netLower bond dissociation energy of the C-I bond leads to faster oxidative addition. acs.orgresearchgate.net
Steric Hindrance (Mesityl Group)May decrease the rate of oxidative addition and transmetalation. acs.orgillinois.eduSteric bulk hinders the approach of the palladium catalyst and the organometallic reagent. researchgate.netacs.org
Ligand Choice (Bulky, Electron-Rich)Generally enhances overall reaction rate. nih.govnih.gov Can influence selectivity between mono- and di-coupling. nih.govStabilizes reactive monoligated Pd(0) species and accelerates reductive elimination. acs.org Modulates catalyst association with the product. nih.gov
Base in Suzuki-Miyaura CouplingCrucial for transmetalation; affects the reaction pathway and rate. nih.govresearchgate.netDetermines the nature of the active boron species (boronic acid vs. boronate). nih.gov
Copper Co-catalyst in Sonogashira CouplingIncreases the rate of alkyne coupling. wikipedia.orglibretexts.orgFacilitates the formation of a reactive copper acetylide intermediate for transmetalation. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-iodo-1,3,5-trimethylbenzene, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's substitution pattern. It would feature distinct signals corresponding to the aromatic proton and the three methyl groups. The chemical environment of each methyl group is different, leading to three separate signals. The lone aromatic proton would appear as a singlet, as it has no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. Due to the substitution, all nine carbons are chemically non-equivalent, and thus nine distinct signals are expected. The chemical shifts are influenced by the attached substituents (bromo, iodo, and methyl groups). Carbons bonded to the electronegative bromine and the less electronegative but large iodine atom will show characteristic shifts. Based on the analysis of similar structures like 1,3,5-trimethylbenzene, the introduction of halogen substituents significantly influences the chemical shifts of the aromatic carbons. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C1-CH₃~2.4~22Methyl group adjacent to Bromine.
C3-CH₃~2.3~21Methyl group between two substituted carbons.
C5-CH₃~2.5~24Methyl group adjacent to Iodine.
C6-H~7.2~130Aromatic proton deshielded by adjacent Iodine.
C1-~138Aromatic carbon attached to a methyl group.
C2-~125Aromatic carbon attached to Bromine.
C3-~140Aromatic carbon attached to a methyl group.
C4-~95Aromatic carbon attached to Iodine (ipso-carbon).
C5-~142Aromatic carbon attached to a methyl group.
C6-~130Aromatic carbon attached to a proton.

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. huji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, no cross-peaks would be expected in the COSY spectrum, as there is only a single, isolated aromatic proton and the methyl protons are also singlets, confirming their structural isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct, one-bond correlations between protons and the carbons they are attached to. youtube.com The HSQC spectrum would show a correlation between the aromatic proton signal and the signal of the carbon at the C6 position. It would also clearly link each of the three methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. beilstein-journals.org Expected correlations would include the aromatic proton (H6) showing cross-peaks to the carbons at positions C2, C4, and C5. The protons of each methyl group would show correlations to the aromatic carbon they are attached to, as well as to the two adjacent aromatic carbons. These correlations are critical for definitively assigning the positions of the bromo, iodo, and methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would be expected to show a cross-peak between the aromatic proton (H6) and the protons of the adjacent methyl group at C5, providing further confirmation of the substitution pattern.

Table 2: Key Expected 2D NMR Correlations

Technique Correlating Protons Correlating Carbons Structural Information Confirmed
HSQC H6C6Direct C-H attachment.
C1-H₃, C3-H₃, C5-H₃C1-CH₃, C3-CH₃, C5-CH₃Assignment of methyl groups.
HMBC H6C2, C4, C5Connectivity around the aromatic proton.
C1-H₃C1, C2, C6Position of the first methyl group.
C3-H₃C2, C3, C4Position of the second methyl group.
C5-H₃C4, C5, C6Position of the third methyl group.
NOESY H6C5-H₃Spatial proximity of H6 and the C5-methyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₀BrI), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. The presence of one bromine atom results in two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound. A pure sample would yield a single peak in the gas chromatogram. The mass spectrum associated with this peak would display the molecular ion and a characteristic fragmentation pattern, which serves as a molecular fingerprint. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a methyl radical.

Table 3: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Fragment Description
324/326[C₉H₁₀BrI]⁺Molecular ion peak (M⁺), showing Br isotopic pattern.
309/311[C₈H₇BrI]⁺Loss of a methyl radical (•CH₃).
197[C₉H₁₀I]⁺Loss of a bromine radical (•Br).
245[C₉H₁₀Br]⁺Loss of an iodine radical (•I).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

For this compound, the IR spectrum is expected to show several characteristic absorption bands. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed between 3000-2850 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce characteristic sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bond provide information about the substitution pattern of the benzene (B151609) ring.

C-Br and C-I Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Br stretch is typically found in the 600-500 cm⁻¹ range, while the C-I stretch appears at even lower frequencies, often below 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the carbon-halogen bonds.

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch~1600, ~1500IR, Raman
Aliphatic C-H Bend~1450, ~1375IR
Aromatic C-H Out-of-Plane Bend900 - 675IR
C-Br Stretch600 - 500IR, Raman
C-I Stretch< 500IR, Raman

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

No published crystallographic data is currently available for this compound.

A detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsional angles, is contingent on the successful crystallographic analysis of a single crystal of the compound. Such data is not present in the current body of scientific literature.

The arrangement of molecules in the solid state, known as crystal packing, is determined by a variety of intermolecular forces. An investigation into these interactions for this compound would require its crystal structure, which has not been reported.

The presence of both bromine and iodine atoms on the trimethylbenzene scaffold suggests the potential for significant halogen bonding. These interactions, where a halogen atom acts as an electrophilic species, are highly directional and play a critical role in crystal engineering and the design of supramolecular architectures. The specific nature, geometry, and energetic contributions of any halogen bonds (such as I···I, I···Br, or Br···Br interactions) in the crystal lattice of this compound remain unknown in the absence of experimental X-ray diffraction data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard tool in computational chemistry for investigating the electronic properties of molecules. However, specific DFT studies on 2-Bromo-4-iodo-1,3,5-trimethylbenzene are not available in the current body of scientific literature.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the precise spatial arrangement of the bromine, iodine, and methyl substituents on the benzene (B151609) ring and how they influence the ring's planarity. No such optimized geometric data has been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies of HOMO and LUMO, and the resulting energy gap, are indicators of chemical reactivity and kinetic stability. An analysis for this compound would map the distribution of these orbitals to predict sites for electrophilic and nucleophilic attack. This information is currently unavailable.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would be invaluable for predicting how it interacts with other molecules, particularly in non-covalent interactions like halogen bonding. Publicly accessible research has not yet provided this analysis.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

From the outputs of DFT calculations, various quantum chemical descriptors (e.g., electronegativity, chemical hardness, softness, and electrophilicity index) can be derived. These descriptors help in quantifying the reactivity of the molecule and correlating its structure with its chemical behavior. A quantitative structure-activity relationship (QSAR) study using these descriptors could be performed, but the foundational data for this compound is lacking.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For reactions involving this compound, such as Suzuki or Stille cross-coupling reactions, transition state calculations could elucidate the detailed mechanism, activation energies, and the role of catalysts. No such mechanistic studies have been published for this specific compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational dynamics, its behavior in different solvents, and how solvent molecules arrange around it. This is particularly important for understanding reaction kinetics in solution, but simulation data for this compound is not available.

In Silico Design Principles for Modified Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for the in silico design of molecules with tailored reactivity and selectivity, mitigating the need for extensive empirical experimentation. In the context of this compound, theoretical investigations focus on understanding and predicting how structural modifications influence the electronic and steric properties of the molecule, thereby guiding the synthesis of derivatives with desired chemical behaviors. Key applications include modulating the reactivity of the C-Br and C-I bonds, which is crucial for selective functionalization in cross-coupling reactions, and altering the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

The primary strategy for modifying the reactivity of this compound involves the introduction of various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the remaining unsubstituted position (C6) of the benzene ring. Density Functional Theory (DFT) calculations are commonly employed to predict the outcomes of these substitutions. By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbital (HOMO/LUMO) energies, and natural bond orbital (NBO) charges, researchers can forecast changes in reactivity and regioselectivity.

A hypothetical in silico study might involve the introduction of a nitro group (-NO₂), a strong EWG, versus a methoxy (B1213986) group (-OCH₃), a strong EDG, at the C6 position. The goal would be to observe their respective impacts on the molecule's electronic landscape and predict the consequences for a common reaction, such as a Suzuki cross-coupling.

Table 1: Calculated Electronic Properties of Substituted this compound Derivatives Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Substituent at C6HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H (Parent Molecule)-6.25-1.105.150.85
-NO₂-6.89-2.544.354.52
-OCH₃-5.78-0.954.831.98

The data in Table 1 illustrates fundamental electronic principles. The introduction of the electron-withdrawing -NO₂ group significantly lowers both the HOMO and LUMO energy levels, making the ring less susceptible to electrophilic attack but potentially more reactive in nucleophilic aromatic substitution. The reduced HOMO-LUMO gap also suggests increased polarizability. Conversely, the electron-donating -OCH₃ group raises the HOMO energy, indicating an activated ring that is more prone to electrophilic substitution.

Further analysis focuses on the specific reactivity of the carbon-halogen bonds. The selectivity of reactions like Suzuki or Stille cross-coupling often depends on the differential reactivity of the C-Br and C-I bonds. In silico models can predict which bond is more likely to undergo oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. This is often correlated with the electrostatic potential on the halogen atoms and the bond dissociation energies.

Table 2: Predicted Reactivity Metrics for Carbon-Halogen Bonds Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Substituent at C6NBO Charge on BrNBO Charge on IC-Br Bond Dissociation Energy (kcal/mol)C-I Bond Dissociation Energy (kcal/mol)
-H (Parent Molecule)-0.058+0.02183.568.2
-NO₂-0.065+0.01584.168.9
-OCH₃-0.051+0.02982.967.5

These computational models form a cornerstone of modern reaction design, allowing for the rational tuning of a molecule's properties. By understanding the interplay between substituent electronic effects and reaction energetics, the reactivity and selectivity of complex molecules like this compound can be precisely controlled.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-4-iodo-1,3,5-trimethylbenzene as a Versatile Synthetic Building Block

This compound is a strategically important dihalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the bromine atom at the 2-position available for subsequent transformations. This chemoselectivity is fundamental to its application in constructing highly substituted and complex molecular architectures.

A variety of palladium-catalyzed cross-coupling reactions can be employed to sequentially modify the molecule, enabling the precise installation of different functional groups. This stepwise approach is a cornerstone of convergent synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments.

Table 1: Selective Cross-Coupling Reactions at the C-I and C-Br Positions
Reaction TypeCoupling PartnerBond FormedPrimary Reactive SiteSecondary Reactive Site
Suzuki CouplingOrganoboron Reagent (R-B(OR)₂)C-CIodineBromine
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (sp)IodineBromine
Heck CouplingAlkene (R-CH=CH₂)C-C (sp²)IodineBromine
Stille CouplingOrganostannane Reagent (R-SnR'₃)C-CIodineBromine
Buchwald-Hartwig AminationAmine (R₂NH)C-NIodineBromine

The ability to perform sequential cross-coupling reactions makes this compound an ideal starting material for the synthesis of complex aromatic scaffolds. These scaffolds are the core structures of many functional molecules, including pharmaceuticals and organic electronic materials. By first reacting at the iodo position, a new aryl, vinyl, or alkynyl group can be introduced. The resulting bromo-substituted intermediate can then undergo a second, different coupling reaction to introduce another distinct substituent. This methodology provides a powerful route to unsymmetrical, multi-substituted benzene (B151609) derivatives that would be difficult to access through classical electrophilic substitution reactions, which are often governed by less precise directing group effects. The rigid 1,3,5-trimethylbenzene core provides a well-defined spatial arrangement for the appended functional groups.

Beyond the construction of carbocyclic aromatic systems, this building block is instrumental in synthesizing densely substituted heterocyclic compounds. Heterocycles are ubiquitous in natural products and medicinal chemistry. The synthesis often involves an initial cross-coupling reaction to attach a side chain containing a reactive functional group (e.g., an amine or alcohol). The remaining bromine atom can then participate in a subsequent intramolecular cyclization reaction, such as a Buchwald-Hartwig or Ullmann condensation, to form the heterocyclic ring. This strategy allows for the creation of a wide range of fused ring systems, such as benzofurans, indoles, and carbazoles, with precise control over the substitution pattern on the benzene portion of the molecule.

Role in the Development of Advanced Materials

The structural features of this compound make it a valuable precursor in the bottom-up synthesis of advanced organic materials. Its ability to be selectively di-functionalized allows it to be incorporated as a monomer or a core unit into larger, well-defined macromolecular structures with tailored properties.

In the field of optoelectronics, organic semiconductors are crucial components of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.com The performance of these materials is highly dependent on their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net this compound can be used to construct conjugated molecules with precisely tuned electronic properties. mdpi.com Through sequential Suzuki or Stille couplings, electron-donating and electron-accepting aromatic groups can be attached to the central trimethylbenzene core. This creates a donor-acceptor structure, which is a common and effective strategy for lowering the bandgap and controlling the charge transport characteristics of the material. The methyl groups on the benzene ring enhance the solubility of these often-rigid molecules, which is critical for their processing into thin films for device fabrication. mdpi.com

This compound can act as a monomer in step-growth polymerization to produce functional polymers. Poly(arylene)s, for example, are known for their high thermal stability and desirable electronic properties. Using transition-metal-catalyzed polycondensation reactions like Suzuki or Yamamoto coupling, this monomer can be linked with other aromatic units (such as diboronic acids) to form a polymer chain. The structure of the resulting polymer, and thus its properties, can be systematically varied by changing the co-monomer. This approach allows for the synthesis of polymers with tunable bandgaps, conductivities, and photophysical responses, making them suitable for applications ranging from conductive plastics to sensory materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials with exceptionally large surface areas. researchgate.netresearchgate.net They are constructed from molecular building blocks: organic "linkers" and, in the case of MOFs, metal-ion "nodes". mdpi.comnih.gov

Table 2: Role in Advanced Material Synthesis
Material ClassSpecific Role of the CompoundKey Resulting PropertiesPotential Applications
Optoelectronic MaterialsCore scaffold for building donor-acceptor organic semiconductors.Tunable HOMO/LUMO levels, enhanced solubility.OLEDs, OPVs, Organic Field-Effect Transistors (OFETs).
Functional PolymersDihalogenated monomer for polycondensation reactions.High thermal stability, defined conjugation length, tunable electronic properties.Conductive plastics, chemical sensors, membrane materials.
MOFs and COFsPrecursor for rigid, geometrically defined organic linkers.High porosity, large surface area, tailored pore functionality.Gas storage and separation, catalysis, drug delivery.

Contribution to Supramolecular Chemistry and Crystal Engineering through Halogen Bonding

The structure of this compound, featuring both a bromine and an iodine atom on a sterically hindered mesitylene (B46885) ring, theoretically equips it to participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of this interaction typically follows the order I > Br > Cl > F, making the iodine atom in the molecule the most likely primary donor for halogen bonds.

In the context of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, polyhalogenated aromatic compounds are of significant interest. The presence of multiple halogen atoms allows for the formation of robust and predictable supramolecular synthons. For this compound, several types of halogen-bond-driven assemblies could be hypothesized:

Self-Assembly: Molecules could interact with each other through I···Br, I···I, or Br···Br contacts. The relative orientation and strength of these interactions would be influenced by the steric hindrance from the three methyl groups.

Co-crystal Formation: The compound could be co-crystallized with halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles, to form new crystalline materials. The iodine atom would be the preferred site for forming a strong C–I···N bond.

Despite this potential, specific studies detailing the crystal structure or supramolecular assemblies of this compound are not found in the current body of scientific literature. Research on analogous, less sterically hindered bromo-iodo-arenes has demonstrated the formation of defined crystal structures through halogen bonding, but direct extrapolation of these findings is speculative. The significant steric bulk of the three methyl groups in this compound may complicate or even hinder the formation of common halogen-bonding motifs, possibly contributing to the lack of extensive research in this area.

Table 1: Potential Halogen Bonding Interactions of this compound

Halogen Bond DonorHalogen Bond Acceptor (Example)Predicted InteractionPotential Impact on Crystal Packing
Iodine (on the molecule)Nitrogen (e.g., in Pyridine)Strong, directional C–I···N bondFormation of linear or zigzag chains in co-crystals
Iodine (on the molecule)Bromine (on another molecule)Weaker I···Br interactionContribution to overall lattice energy and packing
Bromine (on the molecule)Nitrogen (e.g., in Pyridine)Weaker C–Br···N bondSecondary interaction, may influence polymorphism

This table is based on theoretical principles of halogen bonding, as specific experimental data for this compound is not available.

Scaffold for Ligand Design in Catalysis

Halogenated aromatic compounds are fundamental building blocks in the synthesis of ligands for transition metal catalysis. The halogen atoms serve as handles for introducing coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other donor moieties, through reactions like lithiation followed by quenching with an electrophile, or through various cross-coupling reactions.

The this compound scaffold offers several features for ligand design:

Orthogonal Reactivity: The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for the sequential and site-selective introduction of different functional groups at the 4- and 2-positions.

Steric Tuning: The 1,3,5-trimethylbenzene (mesityl) framework provides significant steric bulk. Bulky ligands are crucial in many catalytic applications for promoting reductive elimination, preventing catalyst deactivation, and influencing selectivity (e.g., regioselectivity or enantioselectivity).

A hypothetical synthetic route to a bidentate phosphine (B1218219) ligand could involve the selective reaction at the iodine position first, followed by a subsequent reaction at the bromine position. However, a review of the literature does not yield specific examples of ligands synthesized from this particular scaffold for catalytic applications. It is more common to find ligands based on simpler mesitylene derivatives (e.g., 2-bromomesitylene) or other di-haloarenes. The combined steric hindrance and the specific substitution pattern of this compound may make it a less common choice compared to other more readily available or synthetically versatile scaffolds.

Future Research Directions and Unexplored Avenues

Development of Chemo- and Regioselective Cascade Reactions

A primary avenue for future research lies in the design of cascade reactions that sequentially functionalize the C-I and C-Br bonds in a single pot. The established reactivity trend (C-I > C-Br) allows for selective initial reaction at the iodine-substituted position, followed by a subsequent transformation at the bromine-substituted position. nih.gov Research should focus on developing catalytic systems, likely based on palladium or nickel, that can mediate distinct cross-coupling reactions at each site by altering ligands, reagents, or reaction conditions.

For example, a Sonogashira coupling could be selectively performed at the C-I bond, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br bond by introducing a new catalyst or reagent set. The development of such one-pot sequential couplings would significantly enhance synthetic efficiency by reducing intermediate purification steps, saving time and resources. nih.gov

Table 1: Potential Sequential Cross-Coupling Reactions

Step Position Reaction Type Coupling Partner Catalyst System
1 C4 (Iodo) Suzuki Coupling Arylboronic acid Pd(PPh₃)₄
2 C2 (Bromo) Buchwald-Hartwig Amination Amine Pd₂(dba)₃ / Ligand
1 C4 (Iodo) Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂ / CuI

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry presents a significant opportunity for the utilization of 2-Bromo-4-iodo-1,3,5-trimethylbenzene. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater reproducibility. researchgate.netnih.gov

Future work should involve developing robust, immobilized catalysts in packed-bed reactors for the selective functionalization of this dihalide. An automated platform could screen various conditions and coupling partners, rapidly optimizing the synthesis of a library of derivatives. vapourtec.com This approach is particularly powerful for multi-step syntheses, where the output of one flow reactor can be directly fed into the next, creating a "telescoped" reaction sequence without manual intervention. nih.gov This would be invaluable for industrial-scale production of complex molecules derived from this versatile building block.

Exploration of Photoredox Catalysis and Electrosynthesis for Halogenated Arenes

Photoredox catalysis and electrosynthesis offer green, alternative methods for activating carbon-halogen bonds under mild conditions. These techniques rely on single-electron transfer (SET) processes to generate radical intermediates, enabling transformations that are often complementary to traditional transition-metal-catalyzed reactions. nih.govthieme.de

Research should explore the selective reduction of the C-I or C-Br bond in this compound using organic photosensitizers or an electric current. The reactivity difference between the two halogens could be exploited to achieve high selectivity. nih.gov For instance, photoredox conditions could be tuned to selectively cleave the weaker C-I bond, generating an aryl radical for subsequent C-C or C-heteroatom bond formation, while leaving the C-Br bond intact for further derivatization. nih.govresearchgate.net The merger of photoredox catalysis with transition metals like nickel or palladium is a particularly promising strategy for novel cross-coupling reactions. nih.gov

Advanced Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

The regioselectivity of reactions involving polyhalogenated arenes is a complex problem well-suited for machine learning (ML) and artificial intelligence (AI). aalto.firesearchgate.net Future research should focus on developing predictive models, such as message passing neural networks (MPNN), specifically trained on datasets of halogenated compounds. rsc.orgresearchgate.net

Such models could accurately predict which halogen atom (iodine or bromine) will react under a given set of conditions (catalyst, ligand, solvent, temperature) with a specific coupling partner. aalto.fi This predictive power would eliminate the need for extensive empirical screening, accelerating the discovery of optimal reaction conditions. chemrxiv.org Beyond predicting outcomes, AI could be used in a generative capacity to design novel, multi-step synthetic routes starting from this compound to produce complex target molecules with desired properties, revolutionizing computer-aided synthesis planning.

Table 2: AI in Synthesis - Key Applications

Application Description Potential Impact
Regioselectivity Prediction An AI model predicts the major product from competing reaction sites (C-I vs. C-Br). Reduces experimental optimization time and material waste. rsc.org
Reaction Condition Optimization Machine learning algorithms suggest optimal catalysts, ligands, and solvents. Accelerates the discovery of high-yielding reactions.

| Retrosynthetic Analysis | AI designs efficient synthetic pathways to complex targets using the starting material. | Enables the rapid design of novel molecular structures. |

Investigation of Non-Classical Reactivity Modes and Exotic Intermediates

Beyond conventional two-electron pathways, this compound can serve as a precursor to exotic reactive intermediates. A significant area for exploration is the generation of arynes (didehydroarenes). wikipedia.org By treating the compound with a strong base, elimination of HBr or HI could potentially lead to the formation of a highly strained trimethylbenzyne intermediate.

This reactive species could then be trapped with various dienes or nucleophiles in cycloaddition or addition reactions, providing rapid access to complex, densely functionalized aromatic structures. wikipedia.orgresearchgate.net Modern methods for generating arynes under milder conditions, for instance through aryl "onium" salts, could expand the functional group tolerance of these transformations. chemrxiv.orgchemrxiv.org Investigating the regioselectivity of aryne formation and subsequent trapping reactions will be a key challenge and a fruitful area of research.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential halogenation of 1,3,5-trimethylbenzene (mesitylene). A two-step approach is often employed:

  • Step 1: Directed iodination at the para position using iodine monochloride (ICl) in acetic acid at 60°C to yield 4-iodo-1,3,5-trimethylbenzene. Steric hindrance from methyl groups necessitates careful control of temperature and stoichiometry .
  • Step 2: Electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C to introduce bromine at the ortho position. Competitive side reactions (e.g., di-bromination) are minimized by slow reagent addition . Key Factors:
  • Purity of mesitylene (>99%) to avoid competing substituents.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
Reagent/ConditionYield (%)Purity (%)Reference
ICl, 60°C, 6 hrs72>95
Br₂, FeBr₃, 0°C68>90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is recommended:

  • ¹H NMR: Methyl groups appear as singlets (δ 2.3–2.5 ppm), while aromatic protons are absent due to full substitution.
  • ¹³C NMR: Distinct signals for iodine- and bromine-bearing carbons (δ 90–110 ppm for C-I; δ 115–125 ppm for C-Br) .
  • X-ray Crystallography: Resolves steric effects of methyl groups and confirms regioselectivity .
  • GC-MS/HPLC: Validates purity (>98%) and detects halogenated byproducts .

Q. How does steric hindrance from methyl groups affect reactivity in cross-coupling reactions?

Methodological Answer: The 1,3,5-trimethyl substitution creates a highly congested aromatic core, limiting access to the C-Br bond for cross-coupling (e.g., Suzuki or Ullmann reactions). Strategies to mitigate this include:

  • High-Temperature Conditions: Use of Pd(OAc)₂ with bulky ligands (e.g., SPhos) at 120°C in toluene to enhance catalytic turnover .
  • Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing decomposition risks .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density and steric maps:

  • Electrophilic Attack: The iodine substituent deactivates the ring, directing incoming electrophiles to the less hindered meta position relative to bromine.
  • Nucleophilic Substitution: Bromine’s higher electronegativity facilitates SNAr reactions under basic conditions, while iodine acts as a leaving group in polar aprotic solvents .
Reaction TypePredicted SiteActivation Energy (kcal/mol)
Electrophilic NitrationC-5 (meta)18.7
Nucleophilic MethoxylationC-2 (ortho)22.3

Q. What strategies resolve contradictions in spectral data for halogenated mesitylene derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from isotopic interference (e.g., ⁷⁹Br/⁸¹Br) or residual solvents. Mitigation approaches:

  • Isotopic Pattern Analysis: Compare experimental MS data with theoretical Br/I isotopic distributions.
  • 2D NMR (COSY, HSQC): Resolves overlapping signals caused by methyl group symmetry .
  • Crystallographic Validation: X-ray structures provide unambiguous proof of regiochemistry .
  • Independent Synthesis Replication: Verify results using alternative routes (e.g., Sonogashira coupling) .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Methodological Answer: The compound is prone to decomposition via C-I bond cleavage under light or heat. Storage guidelines:

  • Temperature: –20°C in amber vials to prevent photolytic degradation .
  • Solvent: Stabilize in dry dichloromethane (DCM) or hexane; avoid DMSO due to nucleophilic reactivity . Decomposition Byproducts:
  • GC-MS detects mesitylene (loss of Br/I) and iodomesitylene (Br elimination) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in aryl coupling?

Methodological Answer: Contradictions may stem from impurities (e.g., residual FeBr₃) or ligand variability. Systematic approaches include:

  • Control Experiments: Compare catalytic performance with/without methyl group protection.
  • Kinetic Profiling: Monitor reaction progress via in-situ IR to identify rate-limiting steps .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 2-bromo-1,3,5-trimethoxybenzene) .

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